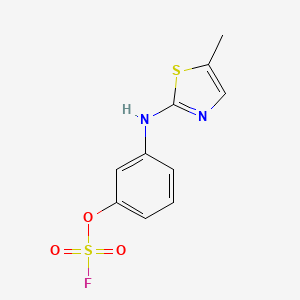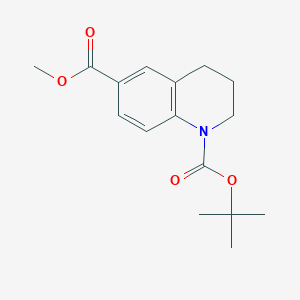
1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate, also known as TQD, is a chemical compound that has gained attention for its potential use in scientific research. TQD has been found to have various biochemical and physiological effects, making it a promising compound for research in several fields.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate is not fully understood. However, it is believed that this compound interacts with metal ions and forms complexes that can be detected by fluorescence. In the case of photodynamic therapy, this compound is activated by light and produces reactive oxygen species that can damage cancer cells. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. This compound has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, this compound has been shown to have neuroprotective properties, which can protect neurons from damage and degeneration. These effects make this compound a promising compound for research in several fields.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate in lab experiments is its relative ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple methods. Another advantage is its fluorescence properties, which make it a useful tool for detecting metal ions. However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate. One direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its various biochemical and physiological effects. Overall, this compound has shown promising results in various scientific research applications and has the potential to be further developed for use in several fields.
Méthodes De Synthèse
The synthesis of 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate involves the reaction of 6-methyl-3,4-dihydroquinoline-2(1H)-one with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction yields this compound as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. This compound has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer that involves the use of light-activated compounds to destroy cancer cells. This compound has shown promising results in both of these applications and has the potential to be further developed for use in these fields.
Propriétés
IUPAC Name |
1-O-tert-butyl 6-O-methyl 3,4-dihydro-2H-quinoline-1,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-5-6-11-10-12(14(18)20-4)7-8-13(11)17/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRXRZNEKTZSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

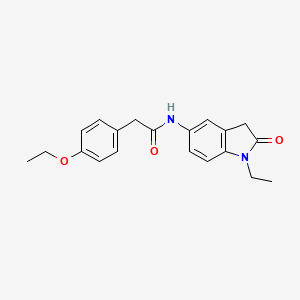
![3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898906.png)
![N'-[4-cyano-2-(4-methylphenyl)pyrazol-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2898907.png)
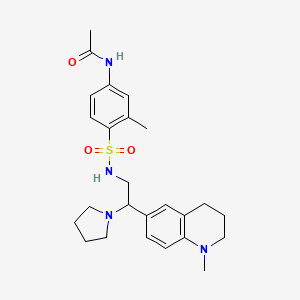
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2898910.png)
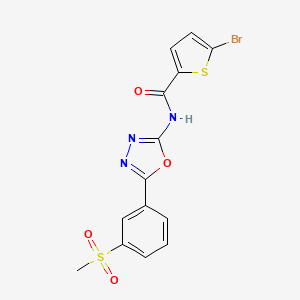

![ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/no-structure.png)
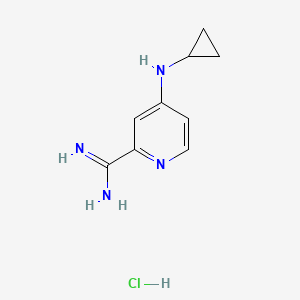
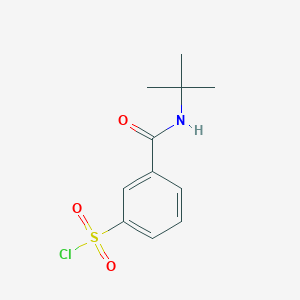
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2898920.png)
![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2898922.png)
